3-[2-Methyl-5-(propan-2-yl)cyclopentyl]-1-phenylpropan-1-one
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Overview
Description
3-[2-Methyl-5-(propan-2-yl)cyclopentyl]-1-phenylpropan-1-one is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons, meaning that the carbons of the molecule are arranged in the form of a ring. This compound is characterized by a cyclopentyl ring substituted with a methyl and an isopropyl group, and a phenylpropanone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-Methyl-5-(propan-2-yl)cyclopentyl]-1-phenylpropan-1-one can be achieved through various synthetic routes. One common method involves the alkylation of cyclopentanone with isopropyl bromide in the presence of a strong base like sodium hydride. This is followed by the Friedel-Crafts acylation of the resulting intermediate with benzoyl chloride to introduce the phenylpropanone moiety.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as aluminum chloride in the Friedel-Crafts acylation step can enhance the reaction rate and yield.
Chemical Reactions Analysis
Types of Reactions
3-[2-Methyl-5-(propan-2-yl)cyclopentyl]-1-phenylpropan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ketone group to an alcohol.
Substitution: Halogenation reactions can introduce halogen atoms into the cyclopentyl ring or the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
3-[2-Methyl-5-(propan-2-yl)cyclopentyl]-1-phenylpropan-1-one has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-[2-Methyl-5-(propan-2-yl)cyclopentyl]-1-phenylpropan-1-one exerts its effects involves interactions with specific molecular targets. The phenylpropanone moiety can interact with enzymes and receptors, influencing various biochemical pathways. The cyclopentyl ring provides structural rigidity, enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
Cyclopentane, 2-propenyl-: Similar in having a cyclopentyl ring but differs in the substituents attached to the ring.
Cyclopentaneacetaldehyde, 2-formyl-3-methyl-α-methylene-: Contains a cyclopentyl ring with different functional groups.
Uniqueness
3-[2-Methyl-5-(propan-2-yl)cyclopentyl]-1-phenylpropan-1-one is unique due to its specific combination of a cyclopentyl ring with a phenylpropanone moiety. This structural arrangement imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Properties
CAS No. |
59019-90-8 |
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Molecular Formula |
C18H26O |
Molecular Weight |
258.4 g/mol |
IUPAC Name |
3-(2-methyl-5-propan-2-ylcyclopentyl)-1-phenylpropan-1-one |
InChI |
InChI=1S/C18H26O/c1-13(2)16-10-9-14(3)17(16)11-12-18(19)15-7-5-4-6-8-15/h4-8,13-14,16-17H,9-12H2,1-3H3 |
InChI Key |
DXHBUDFNZPNMGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C1CCC(=O)C2=CC=CC=C2)C(C)C |
Origin of Product |
United States |
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